4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
Description
Properties
CAS No. |
1255099-32-1 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4-pyridin-2-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H12N2S/c1-2-6-13-10(3-1)12-9-5-8-15-11(9)4-7-14-12/h1-3,5-6,8,12,14H,4,7H2 |
InChI Key |
NBFMBZPUSOIWQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine typically involves the reaction of pyridine derivatives with thieno compounds. One common method involves the cyclization of 2-cyanothioacetamide with pyridine derivatives under basic conditions . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thieno[3,2-c]pyridine core undergoes nucleophilic substitution at the sulfur-containing ring. For example:
-
Reaction with 2-chloroacetyl chloride yields derivatives substituted at the nitrogen of the tetrahydrothienopyridine system .
Conditions : CH₂Cl₂ solvent, 268 K, 5-hour reaction time.
Product : 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone (yield: 28 mmol from 29 mmol starting material) .
Cyclization and Coupling Reactions
The compound participates in cyclization to form complex heterocycles:
-
Gewald reaction with ethyl cyanoacetate and sulfur generates 2-aminothiophene derivatives .
Conditions : Morpholine catalyst, ethanol reflux .
Product : Ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate (used as intermediates for drug candidates) . -
Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 2-position of the thiophene ring.
Catalyst : Pd(PPh₃)₄, K₂CO₃ base.
Yield : 60–75% (varies with substituent).
Oxidation
-
Thiophene ring oxidation with m-CPBA (meta-chloroperbenzoic acid) forms sulfoxides or sulfones.
Conditions : Dichloromethane, 0°C to room temperature.
Product : Sulfoxide derivative (confirmed by NMR).
Reduction
-
Catalytic hydrogenation reduces the pyridine ring to piperidine under high-pressure H₂ .
Catalyst : Pd/C, 50 psi H₂.
Application : Used to modify pharmacological activity .
Acylation
-
Reaction with acetyl chloride introduces acetyl groups at the pyridyl nitrogen.
Conditions : Triethylamine, dry THF.
Yield : ~70%.
Sulfonylation
-
Methylbenzenesulfonyl chloride reacts with the secondary amine group .
Conditions : NaHCO₃, CH₂Cl₂/water biphasic system .
Product : Sulfonamide derivatives (used in antimicrobial studies) .
Key Reaction Pathways and Byproducts
Research Findings
-
Enantioselective synthesis : Asymmetric Pictet-Spengler reactions produce chiral THTP derivatives with >90% enantiomeric excess (ee) .
-
Biological relevance : Coupling with urea groups enhances antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
-
Thermal stability : Decomposition occurs above 250°C, confirmed by TGA.
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
A notable application of 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine derivatives is their potential as anticancer agents. Research indicates that these compounds can inhibit tubulin polymerization by binding to the colchicine site of tubulin, which is crucial for cancer cell proliferation.
- Case Study: Antiproliferative Effects
- A study evaluated several derivatives against various cancer cell lines (L1210, CEM, HeLa) and found that certain modifications significantly enhanced their potency. For instance, compounds with a N-methoxy/ethoxycarbonyl moiety at the 6-position exhibited IC50 values as low as 1.1 μM against HeLa cells, indicating strong antiproliferative activity .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 3a | 1.1 | HeLa |
| 3b | 2.8 | L1210 |
| 3c | 4.7 | CEM |
Antifungal Properties
In addition to anticancer properties, derivatives of this compound have been explored for their antifungal activities. Research has synthesized novel triazole derivatives incorporating the thieno[3,2-C]pyridine framework.
- Case Study: Antifungal Activity
PARP Inhibition
Another significant application of derivatives of this compound is as inhibitors of Poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.
- Case Study: PARP Inhibitors
Synthesis and Structural Modifications
The synthesis of 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine involves various chemical modifications that enhance its biological activity.
- Synthetic Pathways
Pharmacological Insights
The pharmacological profiles of these compounds indicate low toxicity towards normal human cells while exhibiting selective cytotoxicity towards cancer cells.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tetrahydrothienopyridine Derivatives
Antiplatelet Agents
- Prasugrel : Exhibits rapid and potent P2Y12 receptor inhibition due to its α-cyclopropylcarbonyl-2-fluorobenzyl substituent, enabling efficient hepatic activation to its active metabolite . Its IC₅₀ for platelet aggregation inhibition is ~10 nM, surpassing clopidogrel .
- Clopidogrel/Ticlopidine : Require cytochrome P450-mediated activation, leading to variable patient responses. Ticlopidine’s 2-chlorobenzyl group confers moderate activity but carries a risk of neutropenia .
- Target Compound : The pyridin-2-yl group may enhance metabolic stability compared to benzyl substituents, though antiplatelet efficacy remains unvalidated .
Anticancer and Antifungal Derivatives
- 5-Substituted THTP Analogs : Derivatives with triazole or methoxycarbonyl groups (e.g., 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl)-THTP) show antifungal activity (MIC: 2–8 µg/mL) via tubulin inhibition .
- Target Compound : The pyridin-2-yl moiety may interact with kinase domains, analogous to 5-acyl-THTP derivatives exhibiting anticancer activity (IC₅₀: 1–10 µM in leukemia cells) .
Research Findings and Mechanistic Insights
Role of Substituents in Pharmacodynamics
- Benzyl vs. Pyridyl Groups : Benzyl substituents (e.g., in ticlopidine) enhance lipophilicity and P2Y12 binding but increase metabolic liabilities. Pyridin-2-yl groups may improve solubility and target specificity .
- Electron-Withdrawing Groups : Fluorine or chlorine atoms (prasugrel, clopidogrel) optimize electron distribution for prodrug activation .
Biological Activity
4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C₉H₉N₃S
- Molecular Weight: 175.68 g/mol
The structure features a pyridine ring fused with a tetrahydrothieno moiety, which is crucial for its biological activity.
Synthesis
The synthesis of 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine typically involves the reaction of appropriate precursors under controlled conditions. For instance, a common synthetic route includes the use of potassium carbonate in acetonitrile at temperatures between 25 to 35°C for several hours .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of tetrahydrothieno[3,2-C]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For example:
- IC₅₀ Values: Compounds derived from this scaffold showed IC₅₀ values ranging from 1.1 to 4.7 µM against HeLa cells and other cancer lines like L1210 and CEM . This suggests a strong selective toxicity towards cancer cells compared to normal cells.
The mechanism underlying the antiproliferative effects involves the inhibition of tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts microtubule dynamics essential for cell division .
Selectivity and Safety
Studies indicate that while these compounds are effective against cancer cells, they exhibit low toxicity towards normal human peripheral blood mononuclear cells (PBMC), with IC₅₀ values exceeding 20 µM . This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Case Studies
Several case studies have been conducted to evaluate the efficacy of tetrahydrothieno[3,2-C]pyridine derivatives:
| Study | Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Beckers et al. | HeLa | 1.1 | Strong antiproliferative activity |
| Bausch et al. | L1210 | 2.8 | Inhibits microtubule polymerization |
| Recent Review | CEM | 2.3 | Demonstrated selective killing properties |
These studies collectively underscore the compound's potential as a lead molecule in cancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine and its derivatives?
- Methodological Answer : Synthesis typically involves alkylation, cyclization, or acetylation. For example:
- Alkylation : Reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with bromomethyl benzonitrile in chloroform under reflux, followed by acetylation with acetic anhydride in acetonitrile .
- Cyclization : Using paraformaldehyde and HCl in toluene to form the tetrahydrothienopyridine core .
- Purification : Flash column chromatography with hexane/ethyl acetate gradients is standard for isolating intermediates .
Q. How is the structural conformation of tetrahydrothieno[3,2-c]pyridine derivatives characterized?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement. For instance, the tetrahydropyridine ring adopts a half-chair conformation in derivatives like 5-(2-cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine .
- NMR/HRMS : Confirm regiochemistry and purity. Example: -NMR for 7-cyclohexyl derivatives shows distinct splitting patterns for cyclohexyl protons .
Q. What biological activities are associated with this compound class?
- Methodological Answer :
- Antiplatelet activity : Derivatives inhibit P2RY12 receptors (e.g., ticlopidine analogs) .
- CNS modulation : Oxadiazole derivatives target serotonin receptors for schizophrenia and circadian rhythm regulation .
- Metabolic studies : CYP2C19 and CYP3A4 enzymes mediate metabolic activation, requiring in vitro assays with hepatocyte models .
Advanced Research Questions
Q. How can contradictory results in pharmacological activity among derivatives be resolved?
- Methodological Answer :
- Metabolic profiling : Screen for CYP2B6/2C19 polymorphisms, which alter drug activation (e.g., clopidogrel resistance) .
- Stereochemical analysis : Use chiral HPLC (e.g., with piperidine in mobile phase) to isolate diastereomers, as stereochemistry impacts receptor binding (e.g., prasugrel analogs) .
- Dose-response studies : Compare EC values across cell lines to distinguish target-specific vs. off-target effects .
Q. What strategies optimize synthetic yield and purity in large-scale preparations?
- Methodological Answer :
- Catalyst optimization : Iridium-catalyzed amination achieves >98% yield for butenyl derivatives .
- Reaction monitoring : TLC (SiO, hexane:ethyl acetate) tracks intermediates .
- Purification : Use silica gel chromatography with gradient elution (e.g., 5:1 hexane:ethyl acetate) .
Q. What challenges arise in interpreting crystallographic data for this compound class?
- Methodological Answer :
- Twinning : High-resolution data (e.g., β-angle = 92.985° in monoclinic systems) may require SHELXD/SHELXE for phasing .
- Disorder modeling : Partial occupancy of flexible substituents (e.g., ester chains) necessitates restraints in SHELXL .
- Validation : Cross-validate with Cambridge Structural Database entries for bond-length/angle consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
